Gnemontanin F
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Overview
Description
Gnemontanin F is a naturally occurring organic compound belonging to the class of stilbenoids, which are plant polyphenols characterized by their 1,2-diarylethylene structure. It is one of the several stilbene dimers isolated from the caulis of Gnetum montanum Markgr., an evergreen vine indigenous to southern China and Southeast Asia . This compound has attracted significant interest due to its intricate structure and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gnemontanin F can be synthesized through regioselective oxidative coupling reactions of 5-bromoisorhapontigenin catalyzed by ferric chloride hexahydrate (FeCl₃·6H₂O) or horseradish peroxidase (HRP) in different solvent systems . The distinct reductive debromination of the isolated dimeric coupling intermediates is also a crucial step in the synthesis .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis is carried out in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions
Gnemontanin F undergoes various chemical reactions, including:
Reduction: Reductive debromination of the dimeric coupling intermediates is a key reaction in its synthesis.
Common Reagents and Conditions
Reduction: Specific conditions for reductive debromination are employed to achieve the desired product.
Major Products Formed
The major product formed from the oxidative coupling reactions is this compound itself, along with other related stilbene dimers .
Scientific Research Applications
Gnemontanin F has several scientific research applications, including:
Mechanism of Action
The exact mechanism of action of Gnemontanin F is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in oxidative stress and inflammation . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Gnemontanin F is unique among stilbene dimers due to its specific structure and biological activities. Similar compounds include:
- Gnemontanin A
- Gnemontanin B
- Gnemontanin C
- Gnemontanin D
- Gnemontanin E
- Gnetuhainin I
- Gnetuhainin P
These compounds share structural similarities with this compound but differ in their specific configurations and biological activities .
Properties
Molecular Formula |
C32H32O9 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-1-[(R)-ethoxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |
InChI |
InChI=1S/C32H32O9/c1-4-41-32(17-6-8-24(37)27(12-17)40-3)31-22-14-21(35)15-25(38)30(22)28(16-5-7-23(36)26(11-16)39-2)29(31)18-9-19(33)13-20(34)10-18/h5-15,28-29,31-38H,4H2,1-3H3/t28-,29-,31-,32+/m1/s1 |
InChI Key |
FBOBYSYFSCKMJM-PAOHXUTNSA-N |
Isomeric SMILES |
CCO[C@H]([C@H]1[C@@H]([C@H](C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |
Canonical SMILES |
CCOC(C1C(C(C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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